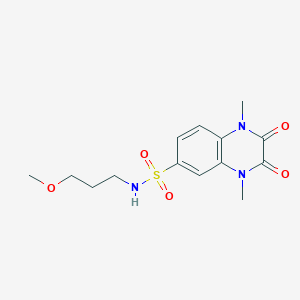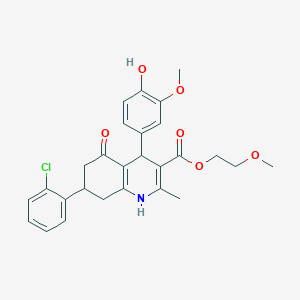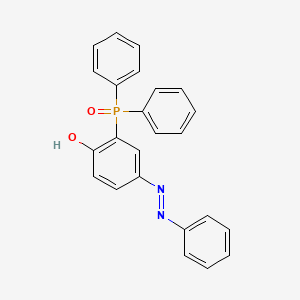![molecular formula C31H24FN3O3 B11076778 1-(4-Fluorobenzyl)-3'-methyl-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076778.png)
1-(4-Fluorobenzyl)-3'-methyl-5'-(1-naphthyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps, typically starting with the preparation of the core spiro[indole-pyrrolo] structure. This can be achieved through a series of condensation reactions, cyclizations, and functional group modifications. Common reagents used in these reactions include various amines, aldehydes, and ketones, often under acidic or basic conditions to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.
Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific domains.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Shares the fluorobenzyl and methyl groups but differs in the core structure.
1-Naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate: Contains similar naphthyl and fluorobenzyl groups but has a different overall framework.
Uniqueness
1-(4-Fluorobenzyl)-3’-methyl-5’-(1-naphthyl)-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione stands out due to its spiro linkage, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C31H24FN3O3 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
1'-[(4-fluorophenyl)methyl]-1-methyl-5-naphthalen-1-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C31H24FN3O3/c1-18-26-27(29(37)35(28(26)36)24-12-6-8-20-7-2-3-9-22(20)24)31(33-18)23-10-4-5-11-25(23)34(30(31)38)17-19-13-15-21(32)16-14-19/h2-16,18,26-27,33H,17H2,1H3 |
InChI Key |
SIZOWOMSYOWCDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5(N1)C6=CC=CC=C6N(C5=O)CC7=CC=C(C=C7)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11076710.png)
![5'-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076720.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076724.png)


![6-Ethoxytetrazolo[1,5-b]pyridazine](/img/structure/B11076741.png)
![5,5'-methanediylbis[2-(trifluoromethyl)-1H-benzimidazole]](/img/structure/B11076745.png)
![2,5-Cyclohexadien-1-one, 2-methyl-4-[[[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxy]imino]-](/img/structure/B11076756.png)
![(3E)-4-(morpholin-4-yl)-2,4-dioxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)butanamide](/img/structure/B11076766.png)
![1-(4-Chlorophenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076772.png)
![(3Z)-3-[(dimethylamino)methylidene]-5-[(Z)-(5-oxofuran-2(5H)-ylidene)methyl]furan-2(3H)-one](/img/structure/B11076783.png)
![2-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoic acid](/img/structure/B11076792.png)
